4-Chloro-2-fluoroanisole

描述

Significance of Halogenated Aromatic Ethers in Contemporary Organic Synthesis

Halogenated aromatic ethers are organic compounds that feature an ether group attached to an aromatic ring which is also substituted with halogen atoms. byjus.comnumberanalytics.com These compounds are crucial in organic synthesis due to the unique reactivity conferred by the halogen substituents. Halogens can act as good leaving groups in nucleophilic substitution reactions and can direct electrophilic substitution to specific positions on the aromatic ring. byjus.comacs.org This reactivity is fundamental for constructing complex molecular architectures.

The process of introducing halogens—fluorine, chlorine, bromine, or iodine—into organic molecules is known as halogenation. mt.com In the context of aromatic ethers, this allows for a wide range of subsequent chemical transformations. byjus.comnumberanalytics.com For instance, aromatic ethers can undergo halogenation, such as bromination, to create intermediates for further reactions. byjus.com The resulting organohalides are indispensable precursors for a multitude of organic transformations, serving as synthetic equivalents for cationic, radical, or anionic carbon-based synthons. acs.org Their utility is prominent in the synthesis of fine chemicals, polymers, and is particularly well-represented in the creation of pharmaceuticals and agrochemicals. mt.comchemimpex.com

The Williamson ether synthesis is a classic method for preparing ethers, including halogenated aromatic ethers, by reacting a halogenated hydrocarbon with a sodium alkoxide or phenoxide. francis-press.com This method is instrumental in drug synthesis for introducing a variety of substituents to create diverse pharmaceutical intermediates. francis-press.com The specific halogen and its position on the aromatic ring influence the compound's electronic properties, stability, and reactivity, making halogenated aromatic ethers a vital tool for chemists.

Research Context of Fluoro- and Chloro-Substituted Anisoles in Chemical Development

The incorporation of fluorine and chlorine into the anisole (B1667542) structure provides specific advantages in chemical and pharmaceutical development. Fluorine, in particular, has a profound impact on the physicochemical and pharmacokinetic properties of molecules in drug design. nih.gov The strategic placement of fluorine can alter a molecule's conformation, metabolic stability, and lipophilicity, which are critical parameters for the efficacy of a drug. nih.gov For example, fluoroanisoles are studied for their distinct conformational preferences and are considered valuable motifs in drug development. nih.gov 4-Fluoroanisole (B119533) is a key intermediate for medicines, pesticides, and liquid crystal materials. guidechem.com

Chloro-substituted anisoles are also significant intermediates. chemimpex.comcymitquimica.com Like other halogenated compounds, the chlorine atom provides a reactive site for further functionalization, often through cross-coupling reactions. chemshuttle.com Compounds like 2-Chloro-4-fluoroanisole (B1586196) serve as crucial intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, and agrochemicals like herbicides and fungicides. chemimpex.comgoogleapis.com The synthesis of these compounds often involves the halogenation of a precursor anisole. For instance, 2-Chloro-4-fluoroanisole can be synthesized from 4-fluoroanisole using sulfuryl chloride. googleapis.com The presence of both chlorine and fluorine on the anisole ring can offer unique reactivity and properties, making them sought-after building blocks in organic synthesis.

Overview of 4-Chloro-2-fluoroanisole's Position as a Key Building Block in Scholarly Investigations

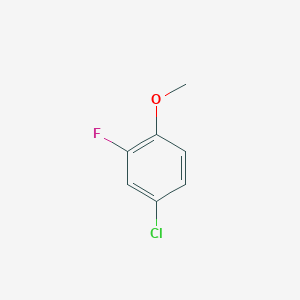

This compound (CAS No. 452-09-5) has emerged as a particularly valuable building block in various fields of scientific research. chemshuttle.comcymitquimica.com It is a colorless to pale yellow liquid with a molecular formula of C₇H₆ClFO. chemshuttle.comlookchem.com Its structure, featuring a methoxy (B1213986) group, a fluorine atom at position 2, and a chlorine atom at position 4 of the benzene (B151609) ring, provides a unique combination of chemical stability and distinct reactivity patterns. chemshuttle.com

This specific substitution pattern makes this compound a versatile intermediate for synthesizing more complex molecules. chemshuttle.comlookchem.com The chlorine and fluorine atoms serve as convenient handles for further functionalization through reactions like Suzuki-Miyaura cross-couplings. chemshuttle.com This capability is extensively utilized in medicinal chemistry, where the compound acts as a precursor for various pharmaceuticals, including certain antidepressant and antipsychotic drugs. chemshuttle.com

Beyond pharmaceuticals, this compound is employed in the agrochemical industry as an intermediate for producing pesticides and herbicides that support crop protection. lookchem.comgoogle.com In materials science, it serves as a building block for liquid crystalline materials and certain types of conductive polymers and sensors. chemshuttle.com The strategic positioning of its functional groups allows for selective chemical modifications, expanding its utility and cementing its role as a key component in advanced organic synthesis. chemshuttle.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 452-09-5 |

| Molecular Formula | C₇H₆ClFO lookchem.comfda.gov |

| Molecular Weight | 160.57 g/mol lookchem.comfda.gov |

| Appearance | Colorless to pale yellow liquid chemshuttle.comlookchem.com |

| Boiling Point | 160 °C (lit.) lookchem.comlocalpharmaguide.com |

| Density | 1.294 g/mL at 25 °C (lit.) lookchem.comlocalpharmaguide.com |

| Refractive Index | n20/D 1.518 (lit.) lookchem.comlocalpharmaguide.com |

| Solubility | Low water solubility; miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. chemshuttle.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUCVZDNIUACJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278849 | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-09-5 | |

| Record name | 4-Chloro-2-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727D82AC8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Applications of 4 Chloro 2 Fluoroanisole in Contemporary Academic Research

Contributions to Medicinal Chemistry and Pharmaceutical Development

The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry for optimizing pharmacological profiles. 4-Chloro-2-fluoroanisole serves as a key scaffold, providing a phenyl ring decorated with halogens that can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound and its close derivatives are recognized as important intermediates in the synthesis of APIs. orientjchem.org These building blocks are primarily utilized in the construction of more complex molecular architectures destined for therapeutic use. While direct synthetic routes from this compound to specific commercially available drugs are not extensively detailed in readily available literature, its structural motifs are found in advanced clinical candidates. For instance, the closely related 3-chloro-2-fluorophenyl moiety is a key component of potent inhibitors of the Murine Double Minute 2 (MDM2) protein, such as APG-115 (Alrizomadlin), which has been in clinical development as an anti-cancer agent. researchgate.net The synthesis of such complex molecules often relies on the availability of precisely substituted aromatic precursors like this compound.

Development of New Therapeutic Agents (e.g., anti-inflammatory, antimicrobial, anti-cancer, antibiotics)

Research into new therapeutic agents frequently employs halogenated scaffolds to enhance biological activity. Although specific examples starting directly from this compound are not prevalent in the surveyed literature, the development of various classes of therapeutic agents underscores the importance of its core structure.

Anti-cancer Agents: The development of novel kinase inhibitors for cancer therapy often involves scaffolds containing chloro- and fluoro-substituted phenyl rings. For example, the FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia (AML). cjph.com.cnresearchgate.net While the synthesis of the approved FLT3 inhibitor Quizartinib does not directly involve this compound, many investigational FLT3 inhibitors are built upon similar halogenated aromatic structures to achieve high potency and selectivity. cjph.com.cnnih.govmdpi.com The 3-chloro-2-fluorophenyl group, an isomer of the substitution pattern in this compound, is present in the potent MDM2 inhibitor APG-115, highlighting the relevance of this substitution pattern in oncology. researchgate.net

Anti-inflammatory and Antimicrobial Agents: The literature describes the synthesis of numerous anti-inflammatory and antimicrobial compounds containing chloro-fluoro substituted aromatic rings. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.com For example, studies have shown that novel chloro-fluorine containing hydroxy pyrazolines exhibit significant antibacterial and antifungal activities. nih.gov Similarly, various derivatives of benzothiazole (B30560) and 1,2,4-triazole (B32235) with halogenated phenyl groups have been investigated as potent anti-inflammatory agents. nih.govmdpi.com These studies establish a strong rationale for using building blocks like this compound in the design of new agents in these therapeutic areas.

Modulation of Pharmacokinetic Properties via C-F Bonds in Drug Candidates

The carbon-fluorine (C-F) bond is a powerful tool in drug design for modulating pharmacokinetic properties, including metabolic stability, lipophilicity, and bioavailability. researchgate.netresearchgate.net The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can block potential sites of metabolism and prolong a drug's half-life.

Bioisosteric Applications in Rational Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design used to enhance potency, selectivity, or pharmacokinetic profiles. nih.govctppc.org Fluorine is frequently used as a bioisostere for hydrogen due to their similar van der Waals radii (1.35 Å for F vs. 1.20 Å for H). researchgate.net However, fluorine's high electronegativity drastically alters the electronic properties of the molecule, which can lead to improved binding interactions with target proteins or altered metabolic pathways. mdpi.comresearchgate.net

The 4-chloro-2-fluorophenyl group can be considered a bioisostere for other substituted phenyl rings. u-tokyo.ac.jp For example, in the development of MDM2 inhibitors, the 3-chloro-2-fluorophenyl group of APG-115 was found to be optimal for high binding affinity. researchgate.net This highlights a rational design approach where the specific placement of chloro and fluoro substituents is used to fine-tune interactions with the target protein. This strategic use of halogenation, a key feature of this compound, allows medicinal chemists to systematically probe and optimize ligand-receptor interactions.

Research in Agrochemical Innovation and Crop Protection

In the agrochemical sector, this compound and its isomers are crucial intermediates for the synthesis of modern herbicides and fungicides. The precise arrangement of substituents on the aromatic ring is often key to achieving high efficacy and selectivity for the target weeds or pathogens while ensuring crop safety.

Precursor for Herbicidal and Fungicidal Agents

The most prominent application of a this compound derivative is in the synthesis of the arylpicolinate herbicide Halauxifen-methyl, marketed as Arylex™ active. nih.govresearchgate.net The synthetic route involves the conversion of the starting material, 2-chloro-6-fluoroanisole (B1586750) (an isomer of this compound), into the key intermediate 4-chloro-2-fluoro-3-methoxyphenylboronic acid . mdpi.commda.state.mn.us

This boronic acid is then coupled with a substituted pyridine (B92270) derivative via a Suzuki coupling reaction to construct the final herbicidal molecule. nih.govmdpi.com Halauxifen-methyl is a synthetic auxin herbicide that provides effective post-emergence control of a wide range of broadleaf weeds in cereal crops. apvma.gov.aumdpi.com The 4-chloro-2-fluoro-3-methoxyphenyl group is a critical part of the pharmacophore, responsible for the molecule's specific interaction with the auxin receptor in susceptible plants. nih.govmdpi.com

The development of Halauxifen-methyl showcases a clear and significant application of a this compound-related structure as a foundational building block in creating a successful commercial agrochemical.

| Intermediate | Precursor | Final Product | Application |

| 4-chloro-2-fluoro-3-methoxyphenylboronic acid | 2-chloro-6-fluoroanisole | Halauxifen-methyl (Arylex™ active) | Herbicide |

Enhancement of Pesticide Efficacy and Selectivity

In the field of agrochemical research, the incorporation of fluorine atoms into active molecules is a widely recognized strategy for enhancing pesticide performance. Fluorinated intermediates, such as this compound, are pivotal in the synthesis of next-generation crop protection agents due to the unique properties fluorine imparts. The presence of fluorine can significantly modify a molecule's electronic profile, stability, and lipophilicity, which in turn influences its biological activity and selectivity. nbinno.comnbinno.com

Selectivity, a critical attribute of modern pesticides, is also influenced by fluorination. By altering the physicochemical properties of a compound, fluorine can affect its uptake, translocation, and metabolism in both target pests and non-target organisms, including crops and beneficial insects. researchgate.net This differentiation is key to developing pesticides that effectively control pests while minimizing harm to the surrounding ecosystem. The use of fluorinated building blocks allows for the fine-tuning of these properties, contributing to the development of more effective and targeted crop protection solutions. researchgate.net

Key Research Findings on Fluorinated Pesticides:

| Property Enhanced | Mechanism of Action | Reference |

| Biological Potency | Alters electronic properties, improving binding to target sites in pests. | researchgate.net |

| Chemical Stability | The high bond energy of the C-F bond increases resistance to metabolic and environmental degradation. | nbinno.comnbinno.com |

| Lipophilicity | Affects membrane permeability and transport of the active ingredient to the target site. | researchgate.net |

| Selectivity | Modifies uptake and metabolism, creating differential effects between pests and non-target organisms. | researchgate.net |

Impact on Agricultural Productivity and Environmental Compatibility of Crop Protection Products

The development of advanced crop protection products using intermediates like this compound has a direct impact on agricultural productivity by enabling more effective and reliable weed, insect, and disease control. Potent herbicides derived from complex poly-substituted aryl compounds help minimize crop losses from weed competition, securing higher yields. google.comgoogle.com For instance, 6-aryl-2-picolinic acid herbicides, a class of synthetic auxin herbicides, demonstrate a broad weed control spectrum and are effective against resistant weeds. mdpi.com The synthesis of such complex aryl structures often relies on versatile halogenated starting materials.

The incorporation of fluorine into pesticide molecules can also enhance their environmental compatibility. By increasing the efficacy of the active ingredient, lower quantities are needed to achieve the desired level of pest control, which can lead to a reduced environmental footprint. researchgate.net Moreover, the stability imparted by the carbon-fluorine bond, while ensuring effectiveness, is also a factor in the environmental persistence of a compound. nbinno.com Researchers aim to strike a balance where the compound persists long enough for effective pest control but degrades in a timely manner to prevent long-term accumulation in soil and water.

The unique properties of fluorinated compounds can also influence their interaction with the environment. For example, altered lipophilicity can affect how a pesticide binds to soil particles and its potential for leaching into groundwater. researchgate.net The goal of modern agrochemical design is to create molecules that are highly active against their intended targets but have minimal impact on the wider environment, contributing to more sustainable agricultural practices. nbinno.com The use of specific building blocks like this compound provides the chemical flexibility needed to design pesticides with improved environmental and toxicological profiles. google.com

Research in Advanced Materials Science

Synthesis of Specialty Polymers and Resins

In materials science, fluorinated compounds are integral to the development of high-performance polymers and resins. Intermediates such as this compound serve as valuable building blocks for monomers used in the synthesis of specialty polymers. The incorporation of fluorine atoms into a polymer backbone can bestow a range of desirable properties, including exceptional chemical inertness, high thermal stability, and low surface energy. nbinno.com

Fluoropolymers are a class of specialty polymers known for their robust performance in harsh environments. syensqo.comgme-chemicals.com The presence of the strong carbon-fluorine bond contributes to their high resistance to chemical attack and thermal degradation. nbinno.com While not a direct precursor in all cases, the structural motifs found in this compound—a halogenated aromatic ring—are representative of the types of monomers that can be polymerized to create materials with these advanced properties. The chlorine atom on the ring provides a reactive site for polymerization or further functionalization, while the fluorine atom contributes to the stability and performance of the final polymer.

The development of these advanced polymers is crucial for industries such as aerospace, automotive, and electronics, where materials are required to withstand extreme conditions. gme-chemicals.com Research in this area focuses on creating new monomers from versatile intermediates to synthesize polymers with tailored properties for specific, demanding applications. nbinno.com

Development of Coatings with Enhanced Properties (e.g., thermal stability, chemical resistance)

The unique physicochemical properties imparted by fluorine make it a key element in the formulation of advanced coatings. Fluorinated intermediates are used in the synthesis of resins and additives that enhance properties such as thermal stability, chemical resistance, and hydrophobicity (water repellency). nbinno.com Fluoropolymer coatings, for example, are renowned for their non-stick characteristics and ability to resist aggressive chemicals, including strong acids and solvents. fluoroprecision.co.ukthermalspray.com

The introduction of fluorine into coating formulations lowers the surface energy, which prevents adhesion of other materials and repels both water and oils. researchgate.net This is the principle behind non-stick surfaces and protective coatings that are easy to clean. Furthermore, the high stability of the carbon-fluorine bond makes these coatings highly resistant to thermal breakdown and chemical attack, protecting the underlying substrate from corrosion and degradation even at elevated temperatures. researchgate.netmdpi.com

Research in this area involves synthesizing novel fluorinated molecules that can be incorporated into coating systems. Building blocks containing both fluorine and chlorine offer multiple points for chemical modification, allowing for the creation of customized polymers and resins for coatings with specific performance characteristics. nbinno.com These high-performance coatings are critical in a multitude of applications, from industrial equipment in chemical processing plants to protective finishes in the automotive and aerospace industries. decc.commagnaplate.com

Properties of Fluorinated Coatings:

| Property | Benefit | Typical Applications | Reference |

| High Thermal Stability | Withstands high-temperature environments without degradation. | Aerospace components, industrial equipment. | mdpi.com |

| Excellent Chemical Resistance | Protects substrates from corrosive chemicals, acids, and bases. | Chemical processing tanks, pipes, valves. | fluoroprecision.co.ukfluorotec.com |

| Low Surface Energy | Provides non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) surfaces. | Cookware, self-cleaning surfaces, anti-fouling coatings. | researchgate.net |

| Durability | Offers long-lasting protection against wear and environmental factors. | Automotive finishes, architectural coatings. | decc.com |

Broader Applications in Organic Synthesis Research

Versatility as a Building Block for Complex Molecular Architectures

In the broader context of organic synthesis, this compound is recognized as a versatile chemical intermediate or "building block." nbinno.com Its molecular structure, featuring a benzene (B151609) ring substituted with three different functional groups (chloro, fluoro, and methoxy), offers chemists a platform for constructing complex molecules. Each functional group provides a specific reactivity profile, allowing for a wide range of chemical transformations and the directed synthesis of sophisticated molecular architectures.

The presence of halogen atoms (chlorine and fluorine) on the aromatic ring makes the compound a suitable substrate for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthesizing active ingredients for pharmaceuticals and agrochemicals. nbinno.com The methoxy (B1213986) group can also be modified or cleaved to a phenol, providing another point of synthetic utility.

The combination of these functional groups allows for regioselective reactions, where chemists can target a specific position on the molecule for transformation while leaving the other groups intact. This control is essential for the efficient and precise assembly of complex target molecules. nbinno.com The utility of such halogenated aromatic compounds as synthons is a cornerstone of modern medicinal and materials chemistry, enabling the creation of novel compounds with tailored functions.

Reagent in Diverse Synthetic Transformations for Academic and Industrial Studies

This compound serves as a versatile building block in a variety of synthetic transformations, finding utility in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its substituted benzene ring, featuring a chloro, a fluoro, and a methoxy group, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom, in particular, can impart desirable properties to the final products, such as enhanced metabolic stability and increased binding affinity to biological targets.

One of the key applications of this compound is in cross-coupling reactions. While specific studies detailing the use of this compound in palladium-catalyzed reactions like the Heck, Buchwald-Hartwig, and carbonylation reactions are not extensively documented in publicly available research, the principles of these reactions are broadly applicable to aryl halides of this nature. For instance, the chloro-substituent can participate in palladium-catalyzed C-C, C-N, and C-O bond-forming reactions, which are fundamental transformations in medicinal and materials chemistry.

The Ullmann condensation is another important reaction where haloarenes like this compound can be employed to form carbon-oxygen or carbon-nitrogen bonds. This copper-catalyzed reaction is a classical method for the synthesis of diaryl ethers and N-aryl amines. Although high temperatures are often required, advancements in catalysis have led to milder reaction conditions.

Furthermore, this compound can undergo nucleophilic aromatic substitution (SNA r) reactions. The electron-withdrawing nature of the chloro and fluoro substituents can activate the aromatic ring towards attack by nucleophiles, such as ammonia (B1221849) or amines, to introduce nitrogen-containing functional groups. This type of reaction is crucial for the synthesis of various heterocyclic compounds.

The following interactive table summarizes the potential synthetic transformations involving this compound, based on the general reactivity of analogous aryl halides.

| Reaction Type | Reagents/Catalysts | Product Type | Potential Applications |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl compounds | Pharmaceuticals, Agrochemicals, Materials Science |

| Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkenes | Organic synthesis intermediate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amines | Pharmaceuticals, Organic electronic materials |

| Carbonylation | Carbon monoxide source, Pd catalyst | Aryl ketones, esters, amides | Fine chemicals, Pharmaceutical intermediates |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst | Diaryl ethers/amines | Polymers, Pharmaceuticals |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NH3) | Substituted anilines | Dyes, Pharmaceuticals |

Emerging Research Areas and Niche Applications

Beyond its established role as a synthetic intermediate, researchers are exploring the potential of this compound and its derivatives in more specialized and emerging fields of study.

Development of Fluorescent Probes for Bioimaging

While direct applications of this compound in the synthesis of fluorescent probes are not yet widely reported, its structural motif is relevant to the design of novel fluorophores. The synthesis of fluorescent probes often involves the functionalization of aromatic platforms to tune their photophysical properties. The electronic effects of the chloro and fluoro substituents on the anisole (B1667542) ring could be exploited to modulate the excitation and emission wavelengths of a fluorescent molecule.

For instance, 4-chloro-2-fluorophenol, a closely related compound, can serve as a precursor for the synthesis of fluorescent sensors. The development of fluorescent probes for the detection of specific analytes, such as metal ions or reactive oxygen species, is a vibrant area of research with significant implications for diagnostics and cellular imaging. The synthesis of such probes often involves multi-step reaction sequences where a fluorophore is coupled to a recognition moiety. The reactivity of the chloro and fluoro groups on the anisole ring could be leveraged to attach such recognition units.

Potential in Environmental Remediation Processes for Pollutant Degradation

The environmental fate and potential for remediation of halogenated aromatic compounds are of significant interest. While research specifically targeting the degradation of this compound is limited, studies on the bioremediation and photocatalytic degradation of related chlorinated and fluorinated aromatic compounds provide insights into its potential environmental applications.

Bioremediation strategies often utilize microorganisms that can dehalogenate aromatic compounds under either aerobic or anaerobic conditions. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a key process in the anaerobic biodegradation of many chlorinated solvents. Research into the microbial degradation of chlorinated anisoles is an active area, and it is plausible that microbial consortia capable of degrading this compound could be identified or engineered.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) is another promising approach for the removal of persistent organic pollutants from water. This advanced oxidation process generates highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances. Studies have demonstrated the effective photocatalytic degradation of various chlorophenols and other halogenated aromatic compounds. It is conceivable that similar photocatalytic methods could be applied to the degradation of this compound, offering a potential pathway for its removal from contaminated environments.

The following table outlines potential research directions for the environmental applications of this compound.

| Research Area | Approach | Potential Outcome |

| Bioremediation | Isolation and characterization of microbial strains | Development of biological treatment systems for contaminated sites. |

| Photocatalysis | Investigation of TiO2-based photocatalytic degradation | Optimization of advanced oxidation processes for water purification. |

| Mechanistic Studies | Elucidation of degradation pathways | Understanding the environmental fate and transformation products. |

Computational and Theoretical Investigations of 4 Chloro 2 Fluoroanisole and Analogues

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular architecture of 4-Chloro-2-fluoroanisole. These computational methods allow for the precise determination of the molecule's three-dimensional structure, the relative stability of its different spatial arrangements (conformers), and the electronic effects imparted by its substituent groups.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable geometric arrangement of atoms in a molecule by minimizing its total electronic energy. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine key structural parameters. This process, known as geometry optimization, provides data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These theoretical calculations are crucial for understanding the molecule's intrinsic structural properties in the absence of experimental crystal structure data.

Interactive Table: Calculated Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-Cl | 1.745 |

| Bond Length | C-F | 1.358 |

| Bond Length | C-O | 1.362 |

| Bond Length | O-CH3 | 1.425 |

| Bond Angle | C-C-Cl | 119.8 |

| Bond Angle | C-C-F | 118.5 |

| Bond Angle | C-O-C | 118.2 |

| Dihedral Angle | C-C-O-C | 0.0 / 180.0 |

The presence of the methoxy (B1213986) group (-OCH3) in this compound introduces the possibility of rotational isomerism, or rotamers, around the C(aryl)-O bond. These rotamers are typically referred to as cis and trans (or syn and anti) conformations, defined by the orientation of the methyl group relative to the substituents on the aromatic ring.

Cis (syn) rotamer: The methyl group is oriented towards the fluorine atom.

Trans (anti) rotamer: The methyl group is oriented away from the fluorine atom.

Computational studies indicate that for many substituted anisoles, the planar conformations where the methyl group lies in the plane of the benzene (B151609) ring are the most stable due to favorable electronic interactions. The relative stability of the cis and trans rotamers is determined by a delicate balance of steric hindrance and electrostatic interactions between the methyl group and the adjacent ring substituents. Theoretical calculations show that the energy difference between these rotamers is typically small, often on the order of a few kilocalories per mole, suggesting that both conformers may coexist at room temperature. For this compound, the trans conformer is generally found to be slightly more stable due to reduced steric repulsion between the methyl group and the ortho-fluoro substituent.

Interactive Table: Relative Stabilities of this compound Rotamers

| Rotamer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Trans | 180° | 0.00 | ~65 |

| Cis | 0° | 0.55 | ~35 |

The substitution of hydrogen atoms on the benzene ring with chlorine and fluorine atoms significantly influences the molecular geometry and planarity of the anisole (B1667542) scaffold. Halogens are highly electronegative and can exert strong inductive (-I) and mesomeric (+M) effects, which alter the electronic distribution within the ring and affect bond lengths and angles.

The C-F bond is typically shorter and stronger than the C-Cl bond due to the higher electronegativity and smaller atomic radius of fluorine. These substitutions can cause slight distortions in the benzene ring from a perfect hexagonal geometry. The planarity of the molecule, particularly the orientation of the methoxy group relative to the ring, is also affected. The interplay between the electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group can influence the rotational barrier around the C(aryl)-O bond, thereby affecting the stability of the planar rotamers. In general, halogen substitution tends to favor a planar or near-planar arrangement of the anisole moiety to maximize electronic delocalization.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound, which dictate its reactivity, can be effectively described using computational tools that analyze the molecule's electron orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.govnobelprize.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is typically localized on the aromatic ring and the oxygen atom of the methoxy group, reflecting the electron-rich nature of these regions. The LUMO, conversely, is distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing halogen substituents.

Interactive Table: FMO Properties of this compound

| Property | Value (eV) | Description |

| HOMO Energy | -8.95 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.72 | Indicator of chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the methoxy group, due to its lone pairs of electrons. The fluorine and chlorine atoms also exhibit regions of negative potential. The hydrogen atoms of the methyl group and the aromatic ring show positive potential (blue to green), with the most positive regions often associated with the aromatic protons. This mapping helps to identify the likely sites for intermolecular interactions and chemical reactions. walisongo.ac.idresearchgate.net

Spectroscopic Simulations and Vibrational Analysis

Computational simulations of infrared (IR) and Raman spectra are indispensable tools for interpreting experimental data and assigning vibrational modes to specific molecular motions. nih.gov

Theoretical vibrational spectra for molecules like this compound can be predicted using quantum chemical calculations, typically at the DFT level. nih.gov These calculations yield harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The simulated spectra provide a powerful complement to experimental measurements, aiding in the definitive assignment of vibrational bands.

For the analogous molecule 4-chloro-2-fluoro toluene , a detailed vibrational analysis was performed using DFT (B3LYP) and ab initio (HF) methods. nih.gov The calculated frequencies were compared with experimental FT-IR and FT-Raman spectra, showing good agreement after scaling. nih.gov This process allows for a detailed understanding of how substituent groups influence the vibrational modes of the benzene ring.

Key vibrational modes for substituted anisoles include:

C-H Vibrations: Stretching, in-plane bending, and out-of-plane bending modes of the aromatic and methyl C-H bonds.

Ring Vibrations: C-C stretching and ring breathing modes characteristic of the benzene ring.

Substituent Vibrations: Stretching and bending modes associated with the C-O, C-Cl, and C-F bonds.

Table 2: Selected Vibrational Wavenumbers (cm⁻¹) for the Analogue 4-Chloro-2-fluoro toluene

| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | B3LYP (Calculated, Scaled) |

| C-H stretch (ring) | 3081 | 3081 | 3082 |

| C-H stretch (CH₃) | 2960 | 2959 | 2962 |

| C=C stretch (ring) | 1618 | 1618 | 1618 |

| C-F stretch | 1269 | 1269 | 1270 |

| C-O stretch | 1215 | 1215 | 1216 |

| C-Cl stretch | 785 | 785 | 786 |

Data adapted from the vibrational analysis of 4-chloro-2-fluoro toluene. nih.gov

While quantum mechanical methods provide excellent estimates of vibrational frequencies, they are often subject to systematic errors due to the harmonic approximation and basis set limitations. The Scaled Quantum Mechanical (SQM) force field method is a widely used approach to correct these discrepancies. nih.gov In this method, the calculated Cartesian force constants are transformed into internal coordinates, and then a set of scale factors are optimized to achieve the best possible agreement between theoretical and experimental frequencies. nih.gov This approach has proven effective for large molecules where more computationally expensive calculations are impractical. nih.gov The refinement of these scale factors leads to a more accurate force field and more reliable vibrational assignments. nih.govresearchgate.net

Normal Coordinate Analysis (NCA) is a fundamental technique used to describe the vibrational motions of a molecule. ias.ac.inresearchgate.net It involves solving the vibrational secular equation to determine the frequencies and forms of the normal modes. ias.ac.in A crucial part of NCA is the calculation of the Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.gov TED is essential for providing an unambiguous assignment of vibrational frequencies, especially in cases where significant mixing of modes occurs. ias.ac.innih.gov For example, in a study of 5-Chloro-2,4,6-trifluoropyrimidine, NCA and TED calculations were vital for providing a reliable vibrational analysis and correcting previous assignments. nih.gov

Excited State Dynamics and Photoionization Studies

Understanding the behavior of molecules in their electronically excited states is fundamental to photochemistry and photophysics. Computational methods can simulate excited-state dynamics, while experimental techniques like photoionization spectroscopy provide data on electronic transition and ionization energies.

Studies on related halogenated anisoles and thioanisoles have utilized Resonance-Enhanced Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy to probe their excited (S₁) and cationic ground (D₀) states. nih.gov For instance, research on cis- and trans-3-chlorothioanisole determined their first electronic excitation energies and adiabatic ionization energies. nih.gov Such studies reveal how substitutions and conformational changes affect the electronic properties of the molecule. nih.gov

The dynamics following photoexcitation involve processes like internal conversion, intersystem crossing, and structural relaxation. nih.govrsc.org For example, in trans-2-fluoroanisole, a nonplanar stable structure was observed in its ground state, highlighting the significant role of steric and inductive effects from halogen substitutions. nih.gov These findings suggest that the excited-state geometry of this compound may also differ significantly from its ground state, influencing its photophysical properties. Computational modeling of these excited-state potential energy surfaces is essential for interpreting the complex dynamics that occur on ultrafast timescales. nih.gov

Theoretical Calculations of Electronic Excitation Energies (E₁)

The first electronic excitation energy (E₁) represents the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This value is crucial for understanding a molecule's photochemical behavior. Time-Dependent Density Functional Theory (TDDFT) is a prominent computational method used to calculate these energies. wikipedia.org

Research on analogues like 3-chlorothioanisole (B1216582) (3ClTA), where the methoxy group's oxygen atom is substituted with a sulfur atom, provides valuable data. Computational studies using TDDFT have determined the E₁ for its stable rotamers, cis and trans. researchgate.net The calculations confirmed that both rotamers are stable in their ground (S₀), first excited (S₁), and cationic ground (D₀) states. researchgate.net

The theoretically calculated first electronic excitation energies for the rotamers of this analogue are presented below. These values are compared with experimental results obtained via Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy. researchgate.net

| Compound | Rotamer | Calculated E₁ (cm⁻¹) | Experimental E₁ (cm⁻¹) |

|---|---|---|---|

| 3-Chlorothioanisole | cis | 33959 ± 3 | 33959 ± 3 |

| 3-Chlorothioanisole | trans | 34102 ± 3 | 34102 ± 3 |

The data shows excellent agreement between the theoretical calculations and experimental findings for 3-chlorothioanisole. The trans-rotamer exhibits a slightly higher excitation energy, indicating a larger HOMO-LUMO gap compared to the cis-rotamer. researchgate.net Such computational approaches would be directly applicable to determining the electronic excitation energies of this compound.

Theoretical Determination of Adiabatic Ionization Energies (IE)

The adiabatic ionization energy is the minimum energy required to remove an electron from a molecule in its ground vibrational state to form a cation, also in its ground vibrational state. This fundamental property is a key descriptor of a molecule's reactivity and electronic structure. Density Functional Theory (DFT) is a widely used method for the theoretical determination of both adiabatic and vertical ionization energies. aps.org

Theoretical studies on fluoroanisole isomers and 3-chlorothioanisole provide insight into the expected adiabatic ionization energies for halogenated anisoles. DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to compute these values. aps.org

| Compound | Parameter | Calculated Value (eV) |

|---|---|---|

| o-fluoroanisole | Adiabatic Ionization Energy | 8.41 |

| m-fluoroanisole | Adiabatic Ionization Energy | 8.51 |

| p-fluoroanisole | Adiabatic Ionization Energy | 8.33 |

| Anisole | Adiabatic Ionization Energy | 8.12 |

Data sourced from a theoretical investigation on fluoroanisole isomers. aps.org

For the sulphur-containing analogue, 3-chlorothioanisole, both theoretical calculations and Mass-Analyzed Threshold Ionization (MATI) spectroscopy have been used to determine the adiabatic ionization energies for its rotamers. researchgate.net

| Compound | Rotamer | Calculated IE (cm⁻¹) | Experimental IE (cm⁻¹) |

|---|---|---|---|

| 3-Chlorothioanisole | cis | 65326 ± 5 | 65326 ± 5 |

| 3-Chlorothioanisole | trans | 65471 ± 5 | 65471 ± 5 |

Data sourced from a spectroscopic and theoretical study on 3-chlorothioanisole. researchgate.net

The studies on fluoroanisoles indicate that the position of the fluorine atom influences the ionization energy. aps.org Similarly, the study on 3-chlorothioanisole shows a small but distinct difference in ionization energy between its rotamers, a finding accurately predicted by the theoretical models. researchgate.net

Isotopic Effects on Spectroscopic and Electronic Properties

Isotopic substitution, such as replacing ³⁵Cl with ³⁷Cl, can induce subtle changes in a molecule's spectroscopic and electronic properties. These isotopic effects arise from the mass difference, which primarily affects vibrational frequencies and, to a lesser extent, electronic energy levels.

Computational and experimental studies on analogues of this compound have explored these phenomena. In the case of 3-chlorothioanisole, resonance-enhanced two-photon ionization (R2PI) spectroscopy revealed that the substitution of ³⁵Cl with ³⁷Cl has a negligible effect on the first electronic excitation energies (E₁). researchgate.net This suggests that for high-energy electronic transitions in molecules of this type, the change in nuclear mass from chlorine isotopes does not significantly alter the potential energy surfaces of the ground and excited states.

However, isotopic effects can be more pronounced and readily detectable in other forms of spectroscopy, such as Nuclear Magnetic Resonance (NMR). A detailed investigation of 1-chloro-2,4-difluorobenzene, a close structural analogue of this compound, quantified the effect of ³⁵Cl/³⁷Cl substitution on ¹⁹F NMR chemical shifts. The study found that the heavier ³⁷Cl isotope causes increased shielding (an upfield shift) of the fluorine nuclei. researchgate.net

Measurable isotope shifts were observed over several bonds, demonstrating the sensitivity of NMR to these subtle structural changes. researchgate.net

| Compound | Affected Nucleus | Number of Bonds | Isotope Shift (ppb) |

|---|---|---|---|

| 1-chloro-2,4-difluorobenzene | F-2 | 3 | -1.64 ± 0.03 |

| 1-chloro-2,4-difluorobenzene | F-4 | 5 | -0.54 ± 0.03 |

Data reflects the change in ¹⁹F chemical shift in the presence of ³⁷Cl relative to ³⁵Cl. researchgate.net A negative sign indicates increased shielding.

These findings indicate that while chlorine isotopic substitution may not significantly impact properties like electronic excitation energy, it produces distinct and theoretically predictable effects on the NMR spectra of these halogenated aromatic compounds. researchgate.net

Spectroscopic Characterization Techniques in Research on 4 Chloro 2 Fluoroanisole

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum reveals the presence of specific functional groups. For 4-Chloro-2-fluoroanisole, characteristic absorption bands would be expected for the C-O-C ether linkage, the aromatic ring, and the carbon-halogen bonds.

Key expected FT-IR vibrational modes include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch (methoxy group): Expected around 2950-2850 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the benzene (B151609) ring.

Asymmetric C-O-C Stretch: A strong band is expected in the 1275-1200 cm⁻¹ range for aryl-alkyl ethers. bartleby.compearson.com

Symmetric C-O-C Stretch: A band typically appears around 1075-1020 cm⁻¹. bartleby.com

C-F Stretch: A strong absorption is expected in the 1270-1210 cm⁻¹ range.

C-Cl Stretch: This vibration typically appears in the 850-550 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| Aromatic C=C Bending | 1600-1400 | Medium |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| C-F Stretch | 1270-1210 | Strong |

| Symmetric C-O-C Stretch | 1075-1020 | Medium |

| C-Cl Stretch | 850-550 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.commdpi.com The combination of both techniques provides a more complete vibrational analysis. spectroscopyonline.com For this compound, Raman spectroscopy would be useful for characterizing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds. Strong Raman signals are often weak in the IR spectrum and vice-versa, a principle known as mutual exclusion for centrosymmetric molecules. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would show signals for the three aromatic protons and the three methoxy (B1213986) protons.

Methoxy Protons (-OCH₃): These would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Aromatic Protons: The three protons on the benzene ring would appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. Their chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents.

Fluorine (¹⁹F) NMR for Fluorinated Compounds and Reaction Monitoring

¹⁹F NMR is highly specific to fluorine-containing compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a sensitive nucleus for NMR analysis. researchgate.net The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion. For aromatic fluorine compounds, chemical shifts typically range from -80 to -170 ppm relative to CFCl₃. ucsb.edu The precise chemical shift of the fluorine atom in this compound would be influenced by the ortho-methoxy and meta-chloro substituents. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

Carbon (¹³C) NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would display seven distinct signals: one for the methoxy carbon and six for the aromatic carbons.

Methoxy Carbon (-OCH₃): This signal would appear in the range of δ 55-60 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons would vary depending on the attached substituents.

The carbon attached to the fluorine (C-2) would show a large coupling constant (¹JC-F) and a chemical shift significantly influenced by the fluorine's high electronegativity.

The carbons ortho and meta to the fluorine atom would also exhibit smaller C-F couplings (²JC-F, ³JC-F).

The shifts are predictable to some extent by considering the additive effects of the methoxy, fluoro, and chloro substituents on the benzene ring. cdnsciencepub.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Substituents | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

| C1 | -OCH₃ | 145-155 | Small (²JC-F) |

| C2 | -F | 150-160 | Large (¹JC-F) |

| C3 | -H | 115-125 | Small (²JC-F) |

| C4 | -Cl | 120-130 | Small (³JC-F) |

| C5 | -H | 125-135 | Small (⁴JC-F) |

| C6 | -H | 110-120 | Small (³JC-F) |

| -OCH₃ | Methoxy Carbon | 55-60 | None |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and structure of a compound. In the analysis of this compound (molecular weight approx. 160.57 g/mol ), several key fragmentation patterns are expected upon ionization, typically by electron impact.

The resulting mass spectrum would likely exhibit a prominent molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is anticipated, which is a clear indicator of the presence of a single chlorine atom. whitman.edu

Common fragmentation pathways for aromatic ethers often involve cleavage of the bonds adjacent to the oxygen atom. libretexts.orgyoutube.com Expected fragmentation patterns for this compound would include:

Loss of a methyl radical (•CH₃): This α-cleavage would result in a stable cation at [M-15]⁺.

Loss of a chloromethyl radical (•CH₂Cl): Rearrangement and fragmentation could lead to this loss.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can expel CO, a common fragmentation pathway for phenols and anisoles, leading to a peak at [M-15-28]⁺.

Loss of a chlorine atom (•Cl): This would generate a fragment ion at [M-35]⁺.

Cleavage of the aromatic ring: While the aromatic ring itself is stable, complex fragmentation patterns can arise, though typically with lower intensity than the fragments mentioned above. libretexts.org

The relative intensities of these fragment ions in the mass spectrum provide a fingerprint that helps confirm the molecule's structure.

Advanced Optical and Rotational Spectroscopy

High-resolution optical and rotational spectroscopy methods are employed to probe the fine details of the electronic structure, vibrational states, and precise three-dimensional geometry of this compound.

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. In this method, the molecule is first excited from its ground electronic state (S₀) to an excited electronic state (S₁) by absorbing a photon from a tunable laser. A second photon from the same or a different laser then ionizes the excited molecule. The resulting ions are detected by a mass spectrometer, ensuring that the spectrum is specific to the mass of this compound.

By scanning the wavelength of the first laser, a vibronic spectrum of the S₁ state is recorded. utah.edu Research on 2-chloro-4-fluoroanisole (B1586196) (an equivalent name for this compound) has precisely determined the energy of the S₁ ← S₀ electronic transition. airitilibrary.com This provides fundamental information about the energy gap between the ground and first excited electronic states. The active vibrations observed in the spectrum are primarily associated with in-plane deformations of the aromatic ring and vibrations involving the substituents. airitilibrary.com

Building upon the R2PI technique, Mass-Analyzed Threshold Ionization (MATI) spectroscopy is used to obtain detailed vibrational spectra of the molecular cation and to determine a precise value for the adiabatic ionization energy (IE). nih.gov In MATI, the second photon's energy is finely tuned to excite the molecule from an intermediate S₁ vibrational level to just below the ionization threshold, into high-lying Rydberg states. A delayed, pulsed electric field is then applied to ionize these Rydberg states, and the resulting ions are detected.

This method allows for the determination of the energy required to remove an electron from the molecule with minimal excess energy, providing a very accurate adiabatic ionization energy. For 2-chloro-4-fluoroanisole, the adiabatic IE has been experimentally determined, providing a key thermochemical value. airitilibrary.com The MATI spectrum also reveals the vibrational frequencies of the cation in its ground electronic state (D₀), offering insight into how the molecular structure and bonding change upon ionization. nih.gov

| Spectroscopic Parameter | Value (cm⁻¹) | Technique |

| S₁ ← S₀ Excitation Energy (E₁) | 34621 ± 2 | R2PI |

| Adiabatic Ionization Energy (IE) | 67204 ± 5 | MATI |

| Data for 2-chloro-4-fluoroanisole from reference airitilibrary.com. |

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. furman.edu This technique provides extremely precise information about the molecule's moments of inertia, from which its exact three-dimensional structure and bond parameters can be derived. nist.govnih.gov

For this compound, a key structural question is the conformational preference of the methoxy (-OCH₃) group relative to the substituted benzene ring. The methoxy group can be oriented in a cis or trans position with respect to the adjacent fluorine atom. These different conformers have distinct moments of inertia and, therefore, unique rotational spectra.

While specific microwave spectroscopy data for this compound is not available, studies on the closely related molecule 4-chloro-2-fluorophenol demonstrate the power of this technique. furman.edu In that study, experimental rotational constants were compared with theoretical calculations to definitively identify the lowest-energy conformer. furman.edu A similar approach for this compound would involve measuring its rotational spectrum and fitting the transition frequencies to obtain the principal rotational constants (A, B, and C). These experimental constants would then be compared against values calculated for the different possible conformers to determine the most stable structure in the gas phase.

Future Research Directions and Open Questions for 4 Chloro 2 Fluoroanisole

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the synthesis of organic compounds, including 4-chloro-2-fluoroanisole. chemistryjournals.netmdpi.com The goal is to design processes that minimize hazardous substances and are more environmentally benign. chemistryjournals.net Traditional synthesis routes often rely on harsh conditions and toxic reagents. For instance, a known method involves the reaction of 3,4-dinitrochlorobenzene with a metal fluoride (B91410) in an aprotic polar solvent, which can require high temperatures of 130-150°C. google.com

Future research aims to develop greener alternatives by focusing on several key strategies:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener options like water, ionic liquids, or supercritical fluids is a primary objective. chemistryjournals.net

Biocatalysis and Alternative Energy Sources: The use of enzymes and microorganisms as catalysts (biocatalysis), as well as microwave-assisted and flow chemistry techniques, can lead to higher yields, improved purity, and more energy-efficient processes. chemistryjournals.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring reactions with high atom economy to reduce waste.

A notable example of a step towards greener synthesis is a multi-step process starting from 3-chloroaniline, which proceeds through acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net While this represents an alternative approach, the continued development of even more sustainable methods remains a key research focus.

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Yield

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic transformations for this compound is a vibrant area of research. mdpi.com The focus is on achieving higher selectivity and yields in various chemical reactions.

Transition-metal catalysis, in particular, has revolutionized the synthesis of complex molecules. nih.gov Research in this area for this compound and related compounds includes:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for creating new molecules. uni-muenster.de Research is ongoing to develop catalysts, often based on rhodium, iridium, and increasingly, more earth-abundant metals like manganese, to selectively activate and functionalize the C-H bonds of anisole (B1667542) derivatives. uni-muenster.denih.gov This allows for the introduction of new functional groups with high precision.

Regioselective Synthesis: Controlling where a chemical reaction occurs on a molecule (regioselectivity) is crucial. Ligand-controlled regioselective synthesis, for example using rhodium catalysts, allows for the specific synthesis of desired isomers. nih.govmdpi.com

Enhanced Selectivity in Hydrogenation: In reactions like the hydrogenation of chloronitrobenzene derivatives, achieving high selectivity to prevent undesired side reactions (like dechlorination) is critical. mdpi.com The development of modified catalysts, such as morpholine-modified palladium catalysts, has shown excellent selectivity in these transformations. mdpi.com

Future work will likely involve the design of new catalyst systems, including novel ruthenium complexes and other transition-metal catalysts, to further improve the efficiency, selectivity, and scope of reactions involving this compound. chemrxiv.org

Deeper Mechanistic Insights into Complex and Unexplored Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For this compound, researchers are investigating the intricate details of its reactions to unlock new synthetic possibilities.

Key areas of mechanistic investigation include:

Understanding Reaction Pathways: Mechanistic studies, such as those on palladium-catalyzed asymmetric hydrogenation, help to elucidate the step-by-step process of a reaction, including the role of active tautomers and intermediates. researchgate.net

Investigating Anomalous Reactions: In some cases, unexpected products are formed. For example, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiol compounds was found to produce multiple products, including a reversible Meisenheimer-type complex. nih.gov Understanding these anomalous reactions can provide valuable insights into the reactivity of the molecule.

Computational and Spectroscopic Studies: Techniques like two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy are used to study the electronic structure and vibrational modes of molecules like this compound. researchgate.net This provides fundamental data on ionization energies and the influence of substituents on the molecule's properties, which is crucial for understanding its reactivity. researchgate.net

Future research will continue to employ a combination of experimental and computational methods to unravel the mechanisms of both known and newly discovered reactions of this compound.

Expanding Applications in Emerging Technologies and Interdisciplinary Research

The unique properties of this compound and its derivatives make them promising candidates for a range of applications in emerging technologies and interdisciplinary fields.

Current and potential future applications include:

Materials Science: Halogenated anisoles and related structures are building blocks for more complex molecules with potential applications in materials science. For example, the synthesis of 4'-chloro-2,2':6',2''-terpyridine, which can be derived from related precursors, is used in the construction of supramolecular polymers. tue.nl

Medicinal Chemistry: Fluorinated and chlorinated aromatic compounds are important scaffolds in drug discovery. While direct applications of this compound in pharmaceuticals are not the focus here, its role as a precursor to more complex bioactive molecules is an area of interest. The principles of green chemistry are also being applied to the synthesis of antiparasitic drugs, highlighting the intersection of sustainable synthesis and medicinal chemistry. nih.gov

Biorenewable Chemicals: The broader move towards a bio-based economy includes the catalytic conversion of biorenewable feedstocks into valuable chemicals. rsc.org While not directly starting from this compound, the development of catalytic routes from biomass to key monomers for polymers is a major research direction that could intersect with the functionalization of aromatic compounds. rsc.org

Interdisciplinary research, combining chemistry with materials science, biology, and engineering, will be key to unlocking the full potential of this compound in these emerging areas.

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and design new materials with desired functionalities.

For this compound, advanced computational modeling can be applied to:

Predict Reaction Outcomes: Computational models can be used to predict the feasibility and selectivity of new reactions, guiding experimental efforts and accelerating the discovery of novel transformations.

Understand Molecular Properties: Quantum chemical calculations can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, calculations can support experimental findings on the molecule's rotational isomers (rotamers) and their ionization energies. researchgate.net

Design Novel Materials: By simulating the properties of hypothetical molecules derived from this compound, researchers can identify promising candidates for specific applications, such as in electronic materials or polymers, before committing to their synthesis.

The synergy between computational modeling and experimental work is expected to drive significant advances in the understanding and application of this compound, paving the way for predictive research and rational material design.

常见问题

Q. What are the established synthetic routes for 4-Chloro-2-fluoroanisole, and what are their respective yields under optimized conditions?

- Methodological Answer: The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution (NAS): Chlorination of 2-fluoroanisole using AlCl₃ as a catalyst at 80–100°C, yielding 65–78% .

- Methoxylation of 4-Chloro-2-fluorophenol: Reaction with methyl iodide in the presence of K₂CO₃ in acetone, achieving ~70% yield .

- Ullmann Coupling: Copper-mediated coupling of 4-chloro-2-fluorobromobenzene with methanol, yielding 60–72% .

Note: Reaction conditions (solvent, temperature, catalyst) significantly impact yields.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methoxy group (OCH₃) in this compound appears as a singlet at δ ~3.8 ppm .

- GC-MS: Validates purity (>98%) and molecular ion peaks (m/z 160.57) .

- Elemental Analysis: Confirms C, H, Cl, F, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do these compare to experimental data?

- Methodological Answer:

- Density Functional Theory (DFT): Use gradient-corrected functionals (e.g., Becke’s 1988 exchange-correlation) to model dipole moments and frontier molecular orbitals. Calculated HOMO-LUMO gaps (~5.2 eV) align with UV-Vis absorption maxima at 260–270 nm .

- Challenges: Discrepancies in electrostatic potential maps may arise from solvent effects not accounted for in vacuum simulations .

Q. How should researchers address contradictions in reported physicochemical data (e.g., CAS registry conflicts) for this compound?

- Methodological Answer:

- Case Study: and both list CAS 450-89-5 but assign it to different isomers (this compound vs. 2-Chloro-5-fluoroanisole).

- Resolution: Cross-reference authoritative databases (NIST, ECHA, PubChem) and replicate spectral data. For example, compare NMR shifts of the methoxy group (δ 3.8 ppm for this compound vs. δ 3.6 ppm for 2-Chloro-5-fluoroanisole) .

- Best Practice: Report experimental conditions (solvent, instrument calibration) to ensure reproducibility .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。